![molecular formula C18H23N5O2 B12930461 Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]- CAS No. 610755-01-6](/img/structure/B12930461.png)
Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide is an organic compound belonging to the class of benzamides. Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide typically involves multiple steps. One common approach includes the reaction of 4-amino-6-(cyclohexylmethoxy)pyrimidine-2-amine with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired benzamide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzoic acid
- 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-((4-Amino-6-(cyclohexylmethoxy)pyrimidin-2-yl)amino)benzamide stands out due to its specific inhibitory activity against CDK2. This unique property makes it particularly valuable in cancer research, where selective inhibition of CDK2 can lead to targeted therapies with fewer side effects .
Eigenschaften
CAS-Nummer |
610755-01-6 |
|---|---|
Molekularformel |
C18H23N5O2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
4-[[4-amino-6-(cyclohexylmethoxy)pyrimidin-2-yl]amino]benzamide |
InChI |
InChI=1S/C18H23N5O2/c19-15-10-16(25-11-12-4-2-1-3-5-12)23-18(22-15)21-14-8-6-13(7-9-14)17(20)24/h6-10,12H,1-5,11H2,(H2,20,24)(H3,19,21,22,23) |
InChI-Schlüssel |
KVCWGWGQOGKCFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)COC2=NC(=NC(=C2)N)NC3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


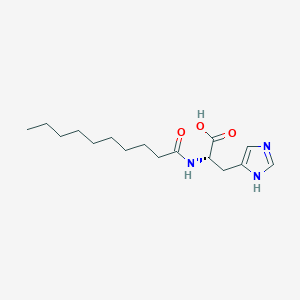
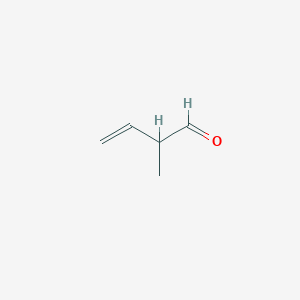
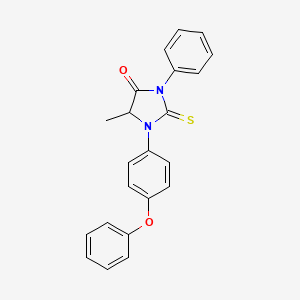
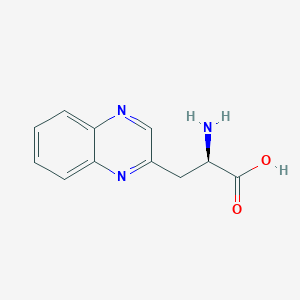
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)

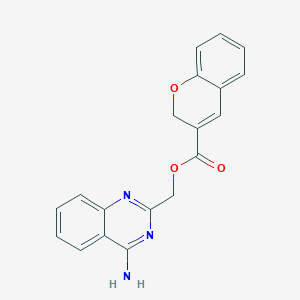
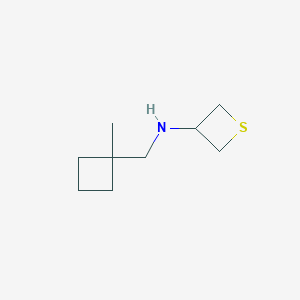
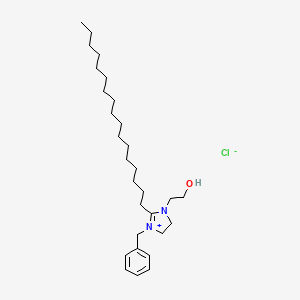
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
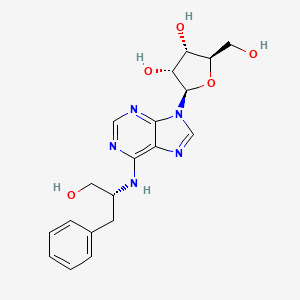
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptane-7-carboxylic acid](/img/structure/B12930449.png)
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
![1,10-bis(3,5-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12930459.png)
